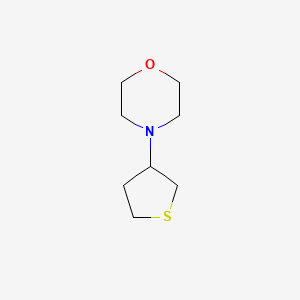
4-(tetrahydro-3-thienyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetrahydro-3-thienyl)morpholine, also known as THM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of pharmacology. THM is a heterocyclic compound that contains both a morpholine ring and a thienyl ring, making it a unique and interesting molecule to study. In
Wirkmechanismus
The mechanism of action of 4-(tetrahydro-3-thienyl)morpholine is not fully understood, but it is believed to act as a dopamine receptor antagonist. Specifically, 4-(tetrahydro-3-thienyl)morpholine is thought to block the D2 dopamine receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the D2 receptor, 4-(tetrahydro-3-thienyl)morpholine may reduce the activity of the dopamine system, which is thought to be involved in the development of psychotic symptoms and drug addiction.
Biochemical and Physiological Effects
4-(tetrahydro-3-thienyl)morpholine has been shown to have a number of biochemical and physiological effects. In animal studies, 4-(tetrahydro-3-thienyl)morpholine has been found to reduce the levels of dopamine in the brain, which is thought to be a key mechanism of its antipsychotic and anti-addictive effects. Additionally, 4-(tetrahydro-3-thienyl)morpholine has been found to reduce the levels of glutamate, which is a neurotransmitter that is involved in the regulation of mood and cognition. 4-(tetrahydro-3-thienyl)morpholine has also been found to increase the levels of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(tetrahydro-3-thienyl)morpholine in lab experiments include its ease of synthesis, its well-characterized pharmacological effects, and its potential as a tool for studying the dopamine system. However, there are also some limitations to using 4-(tetrahydro-3-thienyl)morpholine in lab experiments. For example, 4-(tetrahydro-3-thienyl)morpholine has been shown to have some off-target effects, which may complicate the interpretation of results. Additionally, 4-(tetrahydro-3-thienyl)morpholine has not been extensively studied in humans, so its safety and efficacy in human subjects is not well understood.
Zukünftige Richtungen
There are a number of future directions for research on 4-(tetrahydro-3-thienyl)morpholine. One area of interest is the development of more selective dopamine receptor antagonists that may have fewer off-target effects than 4-(tetrahydro-3-thienyl)morpholine. Additionally, further studies are needed to determine the safety and efficacy of 4-(tetrahydro-3-thienyl)morpholine in human subjects, as well as its potential as a treatment for a range of psychiatric and neurological disorders. Finally, more research is needed to fully understand the mechanism of action of 4-(tetrahydro-3-thienyl)morpholine and its effects on the dopamine system.
Synthesemethoden
The synthesis of 4-(tetrahydro-3-thienyl)morpholine involves the reaction of 3-chloro-1-propanethiol with morpholine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 4-(tetrahydro-3-thienyl)morpholine as the final product. The synthesis of 4-(tetrahydro-3-thienyl)morpholine is a straightforward process that can be carried out in a laboratory setting using standard techniques.
Wissenschaftliche Forschungsanwendungen
4-(tetrahydro-3-thienyl)morpholine has been the subject of scientific research due to its potential applications in the field of pharmacology. Specifically, 4-(tetrahydro-3-thienyl)morpholine has been studied for its potential as an antipsychotic agent. In one study, 4-(tetrahydro-3-thienyl)morpholine was found to have a similar efficacy to the antipsychotic drug haloperidol in reducing psychotic symptoms in animal models. Additionally, 4-(tetrahydro-3-thienyl)morpholine has been studied for its potential as a treatment for drug addiction. In one study, 4-(tetrahydro-3-thienyl)morpholine was found to reduce cocaine-seeking behavior in rats.
Eigenschaften
IUPAC Name |
4-(thiolan-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-6-11-7-8(1)9-2-4-10-5-3-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXQEHQPZNBICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513828 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

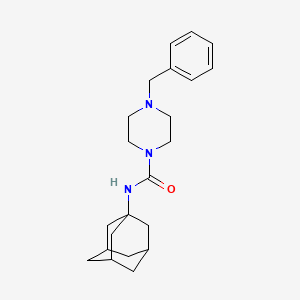
![1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine](/img/structure/B5110701.png)
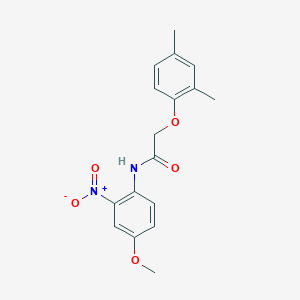

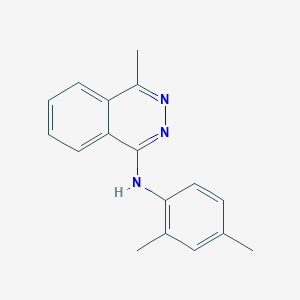
![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)
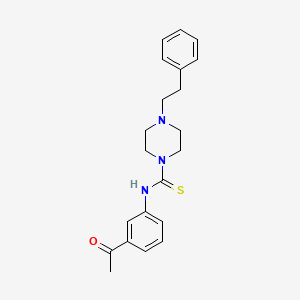
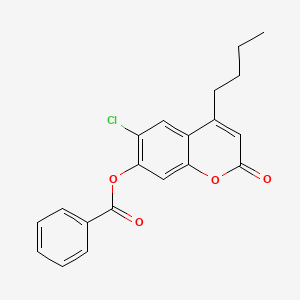
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)
![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
![4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5110791.png)